molecular formula C23H28N4O3 B11362605 N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide

N-[1-ethyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11362605
M. Wt: 408.5 g/mol
InChI Key: FYXPTTRXRFGMAM-UHFFFAOYSA-N
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Description

N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a benzodiazole core, a morpholine ring, and a phenoxyacetamide group

Properties

Molecular Formula

C23H28N4O3

Molecular Weight

408.5 g/mol

IUPAC Name

N-[1-ethyl-2-(morpholin-4-ylmethyl)benzimidazol-5-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H28N4O3/c1-3-27-21-9-6-18(24-23(28)16-30-19-7-4-17(2)5-8-19)14-20(21)25-22(27)15-26-10-12-29-13-11-26/h4-9,14H,3,10-13,15-16H2,1-2H3,(H,24,28)

InChI Key

FYXPTTRXRFGMAM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)C)N=C1CN4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions involving appropriate halogenated intermediates.

    Attachment of the Phenoxyacetamide Group: This step involves the coupling of the benzodiazole intermediate with 4-methylphenoxyacetic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodiazole and phenoxyacetamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated intermediates and bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are frequently employed.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole and phenoxyacetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its structural complexity and potential bioactivity.

Medicine

Medically, this compound could be explored for its potential therapeutic effects. Its structural components suggest it may have activity against certain diseases, possibly acting as an antiviral, anticancer, or anti-inflammatory agent.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The morpholine ring may facilitate binding to certain proteins, while the benzodiazole core could interact with nucleic acids or other biomolecules. The phenoxyacetamide group may enhance the compound’s solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide: This compound also features a morpholine ring and a phenoxyacetamide group but differs in the core structure, which is based on naphthalene instead of benzodiazole.

    N-cyclohexyl-2-[2-ethoxy-4-(3-morpholinyl)propyl]phenoxyacetamide: Similar in having a morpholine ring and phenoxyacetamide group but with different substituents and core structure.

Uniqueness

N-{1-ETHYL-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOL-5-YL}-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to its combination of a benzodiazole core, morpholine ring, and phenoxyacetamide group. This unique structure may confer specific biological activities and chemical properties not found in similar compounds.

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